molecular formula C16H19NO B3172873 4-(4-Isopropylphenoxy)-2-methylaniline CAS No. 946743-07-3

4-(4-Isopropylphenoxy)-2-methylaniline

Cat. No.: B3172873
CAS No.: 946743-07-3
M. Wt: 241.33 g/mol
InChI Key: YGJDIESBWPUBBC-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenoxy)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an isopropylphenoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenoxy)-2-methylaniline typically involves the reaction of 4-isopropylphenol with 2-methylaniline. One common method is the nucleophilic substitution reaction where 4-isopropylphenol is reacted with 2-methylaniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenoxy)-2-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo electrophilic substitution reactions, particularly on the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-(4-Isopropylphenoxy)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenoxy)-2-methylaniline involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and altering their activity. The pathways involved may include signal transduction mechanisms where the compound modulates the activity of key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylphenol: A precursor in the synthesis of 4-(4-Isopropylphenoxy)-2-methylaniline.

    2-Methylaniline: Another precursor used in the synthesis.

    4-(4-Isopropylphenoxy)acetyl chloride: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties

Properties

IUPAC Name

2-methyl-4-(4-propan-2-ylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)13-4-6-14(7-5-13)18-15-8-9-16(17)12(3)10-15/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJDIESBWPUBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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